molecular formula C8H8ClF2NO5S2 B2631579 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride CAS No. 1423024-75-2

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2631579
CAS No.: 1423024-75-2
M. Wt: 335.72
InChI Key: NQMGGBQARADVOT-UHFFFAOYSA-N
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Description

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClF2NO5S2. It is characterized by the presence of both sulfonamido and sulfonyl chloride functional groups, which make it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with difluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The difluoromethanesulfonamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethanesulfonamido and sulfonyl chloride groups, which provide a combination of reactivity and stability not commonly found in similar compounds. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO5S2/c1-17-5-2-3-7(18(9,13)14)6(4-5)12-19(15,16)8(10)11/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMGGBQARADVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)NS(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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